Cystatin D vs. Cystatin C: Divergent Cathepsin Inhibition Profiles (Ki Comparison)
Cystatin D exhibits a restricted and rank-order inhibition profile that is quantitatively distinct from cystatin C. Specifically, cystatin D does not inhibit cathepsin B (Ki > 1 µM), whereas cystatin C inhibits cathepsin B with a Ki in the low nanomolar range [1]. Cystatin D also demonstrates a 10- to 100-fold lower potency for cathepsin L (Ki = 25 nM) compared to cystatin C (Ki = 0.1–0.5 nM), but retains tight binding to cathepsin S (Ki = 0.24 nM) and cathepsin H (Ki = 8.5 nM) [1].
| Evidence Dimension | Inhibition constant (Ki) for cathepsins B, L, H, and S |
|---|---|
| Target Compound Data | Cathepsin B: Ki > 1,000 nM; Cathepsin L: Ki = 25 nM; Cathepsin H: Ki = 8.5 nM; Cathepsin S: Ki = 0.24 nM |
| Comparator Or Baseline | Cystatin C: Cathepsin B: Ki = ~0.2–2 nM; Cathepsin L: Ki = ~0.1–0.5 nM; Cathepsin H: Ki = ~0.3 nM; Cathepsin S: Ki = ~0.2 nM |
| Quantified Difference | Cystatin D is >500-fold weaker for cathepsin B; 50–250-fold weaker for cathepsin L; ~28-fold weaker for cathepsin H; equipotent for cathepsin S |
| Conditions | In vitro fluorogenic substrate assays; Ki determined by dissociation equilibrium constants; recombinant human proteins |
Why This Matters
Investigators studying cathepsin S- or H-mediated pathways in the presence of cathepsin B or L can use cystatin D as a selective tool, avoiding the confounding broad-spectrum inhibition that would occur with cystatin C.
- [1] Balbín M, Hall A, Grubb A, Mason RW, López-Otín C, Abrahamson M. Structural and functional characterization of two allelic variants of human cystatin D sharing a characteristic inhibition spectrum against mammalian cysteine proteinases. J Biol Chem. 1994;269(37):23156-62. PMID: 8083219. View Source
